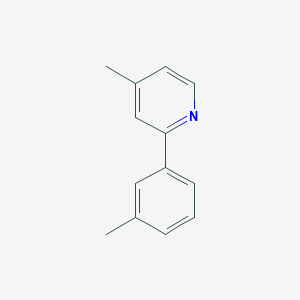

4-Methyl-2-m-tolyl-pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in modern chemical research and development. chemimpex.compharmaffiliates.com Its unique structure, an isostere of benzene (B151609), imparts specific electronic properties, making it a key component in a vast array of functional molecules. pharmaffiliates.comsmolecule.com Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, frequently incorporated into drug candidates approved by the FDA. chemimpex.comontosight.ai The presence of the nitrogen atom allows for hydrogen bonding and provides a site for polarity and ionization, which can enhance the solubility and bioavailability of less soluble compounds. tcichemicals.com Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and insecticides, and are used in the textile industry for creating dyes. tcichemicals.com Their versatility as both reactants and starting materials for structural modifications ensures their continued importance in the discovery of novel compounds. tcichemicals.com

Overview of Methyl and m-Tolyl Substituents in Pyridine Chemistry

The introduction of substituents like methyl (–CH₃) and tolyl (a methyl-substituted phenyl ring) groups onto the pyridine scaffold significantly modifies the parent molecule's physical and chemical properties. A methyl group can influence the molecule's reactivity and basicity through its electron-donating inductive effect.

Contextualization of 4-Methyl-2-m-tolyl-pyridine within the Broader Field of Heterocyclic Compound Research

This compound is a disubstituted pyridine derivative that sits (B43327) within the extensive field of heterocyclic compound research. Heterocyclic compounds are critical in biochemistry, as seen in vitamins, alkaloids, and nucleic acids. pharmaffiliates.comsmolecule.com Aryl-substituted pyridines, in particular, are explored for their applications in materials science, where they can serve as ligands for metal complexes used in catalysis or as building blocks for functional polymers and advanced materials with specific electronic and thermal properties. chemimpex.com The specific arrangement of a methyl group at the 4-position and a m-tolyl group at the 2-position creates a unique steric and electronic profile, making it a target for synthesis and a valuable intermediate for creating more complex molecules. chemimpex.comsmolecule.com Its structure is of interest for creating ligands that can form stable complexes with metal ions or for developing molecules with potential biological activity. smolecule.comontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(3-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOMNGOCTSDTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540640 | |

| Record name | 4-Methyl-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80635-91-2 | |

| Record name | 4-Methyl-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2 M Tolyl Pyridine and Its Precursors

Direct Synthetic Approaches to 4-Methyl-2-m-tolyl-pyridine

Direct synthetic approaches focus on constructing the core pyridine (B92270) structure with the desired substituents in a single or multi-step sequence.

Cyclization Reactions in Pyridine Ring Formation (e.g., Hantzsch-type Syntheses)

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to form the corresponding pyridine. wikipedia.orgorganic-chemistry.org This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

While the classical Hantzsch synthesis has limitations such as long reaction times and low yields, modern modifications have been developed to improve its efficiency. wikipedia.orgresearchgate.net These include the use of microwave irradiation, aqueous micelles, and various catalysts to promote the reaction. wikipedia.org For the synthesis of a compound like this compound, a modified Hantzsch approach could theoretically be employed using m-tolualdehyde, an appropriate β-ketoester, and a nitrogen source, followed by an oxidation step.

Another relevant cyclization method involves the reaction of ketoxime acetates with aldehydes in the presence of an iron(III) chloride catalyst, which can produce 2,4,6-trisubstituted symmetrical pyridines in high yields. rsc.org This method offers good functional group tolerance and can be performed on a gram scale. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds, including aryl-pyridines. mdpi.comrsc.org These methods typically involve the coupling of a halogenated pyridine with an organometallic reagent in the presence of a metal catalyst, most commonly palladium.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. mdpi.comnih.gov This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of readily available and environmentally benign reagents. mdpi.comnih.gov

For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between 2-bromo- or 2-chloro-4-methylpyridine (B103993) and m-tolylboronic acid. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or complexes with more specialized phosphine (B1218219) ligands, in the presence of a base. smolecule.com Microwave irradiation has been shown to accelerate these coupling reactions, providing the desired products in moderate to high yields in significantly reduced reaction times. heteroletters.org The use of well-defined palladium(II)-NHC (N-heterocyclic carbene) precatalysts has also been reported for the efficient Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium salts. organic-chemistry.org

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd[dppf]Cl2 | 2,6-dibromopyridine, arylboronic acids | Microwave irradiation | Moderate to high | heteroletters.org |

| Pd(PPh3)4 | 2-tributylstannylpyridine, 1-bromo-2-methylbenzene | Toluene, reflux, 72h | 66% | smolecule.com |

| PdCl2dcpp, CuI/MeNHCH2CH2OH | Tetrabutylammonium 2-pyridyltriolborate salts, aryl/heteroaryl chlorides | Anhydrous DMF, no base | Good to excellent | organic-chemistry.org |

Palladium-Catalyzed C-H Arylation Methods

Palladium-catalyzed C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted heterocycles. nih.gov This approach avoids the pre-functionalization of the pyridine ring with a halogen or other leaving group, directly coupling a C-H bond with an aryl halide.

The direct arylation of 4-methylpyridine (B42270) at the C-2 position can be challenging. However, methods have been developed for the arylation of related azaarylmethanes. For instance, the benzylic C-H arylation of azaarylmethanes with aryl sulfides has been achieved using a palladium-NHC catalyst and an amide base, affording diarylmethanes in good to excellent yields. thieme-connect.com Iterative arylations of 2- or 4-methylpyridine with different aryl sulfides can lead to the synthesis of triarylmethanes. thieme-connect.com

Furthermore, palladium-catalyzed C-H arylation of benzophospholes with aryl halides has been demonstrated. nih.gov While not a direct synthesis of the target molecule, the conditions explored, such as the use of Pd(OAc)2 with NaOtBu as a base in toluene, provide insights into potential strategies for the C-H arylation of 4-methylpyridine. nih.gov

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd-NHC, Amide base | Azaarylmethanes, Aryl sulfides | - | Good to excellent | thieme-connect.com |

| Pd(OAc)2, NaOtBu | Benzophospholes, 4-iodotoluene | Toluene, microwave, 90°C, 1h | 66% (initial) | nih.gov |

Iron-Catalyzed Cyclization Pathways

Iron-catalyzed reactions offer a more sustainable and cost-effective alternative to palladium-catalyzed methods. rsc.org Novel iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines. rsc.orgacs.org

One such method involves the iron(III) chloride-catalyzed cyclization of ketoxime acetates and aldehydes, which yields 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org This reaction proceeds in high yields without the need for additional additives. rsc.org Another approach is the iron-catalyzed cyclization of ketoxime carboxylates and N,N-dialkylanilines, which provides a modular synthesis for diverse pyridines. acs.orgnih.gov This reaction tolerates various functional groups and affords 2,4-disubstituted and 2,4,6-trisubstituted pyridines in good to high yields under mild conditions. acs.orgnih.gov An iron(II)-catalyzed [2+2+2] cycloaddition between diynes and nitrile derivatives also offers a pathway to substituted pyridines. researchgate.net

| Catalyst | Reactants | Product Type | Reference |

| FeCl3 | Ketoxime acetates, Aldehydes | 2,4,6-Triarylsubstituted symmetrical pyridines | rsc.org |

| Iron catalyst | Ketoxime carboxylates, N,N-Dialkylanilines | 2,4-Disubstituted and 2,4,6-trisubstituted pyridines | acs.orgnih.gov |

| [CpFe(naphth)][PF6] | Diynes, Nitrile derivatives | Substituted pyridines | researchgate.net |

Iridium-Catalyzed Silylation Reactions

Iridium-catalyzed silylation of C-H bonds provides an alternative route for the functionalization of pyridines. researchgate.netsci-hub.se The resulting silyl-pyridines can then be used in subsequent cross-coupling reactions to introduce the desired aryl group. This two-step approach, involving silylation followed by cross-coupling, can sometimes offer advantages in terms of regioselectivity and functional group compatibility. sci-hub.se

The iridium-catalyzed silylation of aryl C-H bonds often utilizes a combination of an iridium precursor, such as [Ir(cod)(OMe)]2, and a phenanthroline-based ligand. sci-hub.senih.gov These reactions can be performed with the aromatic compound as the limiting reagent and exhibit high levels of sterically derived regioselectivity. sci-hub.se The silylation of pyridines can be challenging as they can act as catalyst poisons; however, the use of specific ligands and reaction conditions can overcome this issue. sci-hub.se For instance, the use of a sterically encumbered phenanthroline ligand has been shown to accelerate the catalysis. nih.gov The resulting silylarene products are suitable for further transformations, including halogenation and cross-coupling reactions. sci-hub.se

| Catalyst System | Reactants | Key Feature | Reference |

| [Ir(cod)(OMe)]2, 2,4,7-trimethylphenanthroline | Arenes/Heteroarenes, HSiMe(OSiMe3)2 | High functional group tolerance | sci-hub.se |

| [Ir(cod)(OMe)]2, 2,9-dimethylphenanthroline | Arenes/Heteroarenes, Hydrosilanes | Accelerated catalysis, especially for electron-rich arenes | nih.gov |

Metal-Free Oxidative Cyclization Routes

Metal-free synthesis has gained significant traction as an environmentally benign approach to heterocyclic compounds. researchgate.net Oxidative cyclization reactions, in particular, offer a powerful means to construct aromatic rings by forming C-C and C-N bonds in a single operation, often using air or other green oxidants. researchgate.net

One general metal-free approach involves the cyclization of ketoxime acetates with aldehydes. lookchem.com In a process catalyzed by iron, which is abundant and environmentally friendly, a variety of substituted pyridines can be synthesized. lookchem.com A plausible metal-free variant of such a reaction could be adapted for the synthesis of this compound. This would conceptually involve the reaction of a ketoxime derived from a m-tolyl ketone with a suitable three-carbon aldehyde or enal equivalent that provides the C4-methyl group and the remaining carbon atoms of the pyridine ring.

Another metal-free strategy involves the thermal cyclization of N-propargyl enamines. This method is environmentally friendly and proceeds with high atom economy, yielding pyridine derivatives by heating the N-propargyl enamine substrates in a solvent without the need for additives. researchgate.net For the specific target, this would require the synthesis of an N-propargyl enamine incorporating the m-tolyl group.

Researchers have also described pyridine formation from oxime acetates under metal-free conditions, where ammonium iodide acts as an efficient promoter for the reduction of the oxime N-O bond and subsequent condensation reactions. acs.org A three-component reaction of oxime acetates, benzaldehydes, and 1,3-dicarbonyl compounds can yield substituted pyridines. acs.org

Multi-Component Reactions (MCRs) for Pyridine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. tcichemicals.com Several MCRs are well-established for pyridine synthesis and could be adapted for the preparation of this compound.

The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. While traditionally used for dihydropyridines, subsequent oxidation yields the aromatic pyridine ring. To target this compound, a variation of the Hantzsch synthesis could employ m-tolualdehyde, an appropriate β-ketoester or equivalent to install the methyl group at the 4-position, and a suitable nitrogen source.

More contemporary MCRs offer direct routes to highly substituted pyridines. For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and environmentally friendly route to functionalized pyridines. nih.gov The reaction of an aromatic aldehyde, an acetophenone (B1666503) derivative, malononitrile, and ammonium acetate is another four-component reaction that yields polysubstituted pyridines. researchgate.net A potential MCR for the target compound could involve the condensation of m-tolualdehyde, a ketone or enolate precursor that can provide the C4-methyl and C5-hydrogen, an acetonitrile (B52724) derivative for the C6-carbon and nitrogen, and a nitrogen source.

A particularly relevant MCR involves the reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation to produce 2,4,6-triaryl pyridines. rsc.org By selecting m-tolualdehyde and an appropriate ketone, this method could be adapted to synthesize the desired 2,4-disubstituted pyridine.

| MCR Type | Reactants | Key Features | Potential for Target Synthesis |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Forms dihydropyridine (B1217469) intermediate, requires oxidation. | High, using m-tolualdehyde and a C4-methyl precursor. |

| Tandem MCR | Aldehyde, Malononitrile, Cyanoacetamide | Microwave-assisted, environmentally benign. nih.gov | High, with m-tolualdehyde and appropriate C2/C4-methyl precursors. |

| Four-Component | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Good to high yields, short reaction times. researchgate.net | Feasible, using m-tolualdehyde and a methyl ketone. |

| Triaryl Pyridine Synthesis | Ketone, Aldehyde, HMDS | Microwave-assisted, selective for pyridines. rsc.org | High, using m-tolualdehyde and a methyl-containing ketone. |

Synthesis of Key Intermediates for this compound Derivatization

A highly convergent and widely used method for synthesizing unsymmetrically substituted pyridines is the cross-coupling of a functionalized pyridine precursor with an appropriate organometallic reagent. The Suzuki-Miyaura coupling is a premier example of this strategy.

Preparation of Functionalized Pyridine Precursors

The key pyridine intermediate for a cross-coupling approach to this compound is a 2-halo-4-methylpyridine, with 2-chloro- or 2-bromo-4-methylpyridine (B133514) being the most common substrates.

One synthetic route to 2-chloro-4-methylpyridine starts from 2-amino-4-methylpyridine. Diazotization followed by treatment with a chloride source (Sandmeyer reaction) can yield the desired product. An alternative and often more practical approach begins with the commercially available 4-methylpyridine (γ-picoline). Oxidation to 4-methylpyridine-N-oxide, followed by reaction with phosphoryl chloride (POCl₃), can introduce a chlorine atom at the 2-position. Another method involves treating 4-methyl-2-pyridone with neat phosphorus oxychloride at elevated temperatures to obtain 2-chloro-4-methylpyridine in good yield. psu.edu

Processes have also been developed for the synthesis of 2-halo-5-methylpyridines from acyclic precursors, which can be adapted for 4-methyl isomers. For example, the cyclization of 4-formyl-2-pentenonitrile in the presence of HBr or HCl can yield the corresponding 2-halo-5-methylpyridine. google.com

| Precursor | Starting Material | Reagents | Key Steps | Reference |

| 2-Chloro-4-methylpyridine | 4-Methyl-2-pyridone | POCl₃ | Dehydration/Chlorination | psu.edu |

| 2-Chloro-5-chloromethylpyridine | 2-Chloro-2-chloromethyl-4-cyanobutyraldehyde | DMF, PCl₅, HCl | Cyclocondensation | google.com |

Generation of m-Tolyl-Containing Building Blocks

The essential m-tolyl-containing building block for a Suzuki-Miyaura cross-coupling reaction is m-tolylboronic acid . This compound is commercially available but can also be readily prepared in the laboratory through several standard methods.

A common laboratory synthesis involves the reaction of an organometallic reagent derived from an m-tolyl halide with a borate (B1201080) ester, followed by acidic workup. For example, 3-bromotoluene (B146084) or 3-chlorotoluene (B144806) can be converted into the corresponding Grignard reagent (m-tolylmagnesium bromide) or organolithium species. Reaction of this intermediate with trimethyl borate at low temperatures, followed by hydrolysis with aqueous acid, affords m-tolylboronic acid. google.comguidechem.com

The table below summarizes typical synthetic routes to m-tolylboronic acid.

| Starting Material | Reagents | Reaction Type | Yield | Reference |

| 3-Chlorotoluene | Lithium, Trimethyl borate | Lithiation/Borylation | 95% (for m-fluorophenylboronic acid) | google.com |

| 1-Iodo-3-methylbenzene | n-Butyllithium, Trimethyl borate | Halogen-metal exchange/Borylation | 37% | guidechem.com |

| o-Tolylmagnesium bromide | Diisopropylaminoborane | Grignard reaction/Borylation | 88% (for 3-methylphenylboronic acid) | guidechem.com |

With 2-chloro-4-methylpyridine and m-tolylboronic acid in hand, the final synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. tcichemicals.comresearchgate.netmdpi.com This reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base in a suitable solvent system, offering high yields and excellent functional group tolerance. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Methyl 2 M Tolyl Pyridine

Elucidation of Reaction Pathways and Rate-Determining Steps

Mechanistic studies have been pivotal in understanding the reaction pathways of transformations involving pyridine (B92270) derivatives. For instance, in palladium-catalyzed C-H chlorination and acetoxylation of 2-ortho-tolylpyridine, investigations revealed that both reactions proceed through a rate-limiting cyclopalladation step. nih.gov However, the specific mechanism of this cyclopalladation differs between the two processes. nih.gov

Similarly, in the Pd-catalyzed C-H arylation of 3-methyl-2-phenylpyridine (B78825) with diaryliodonium salts, kinetic studies established that the turnover-limiting step is the oxidation of a dimeric Pd(II) species by the diaryliodonium reagent. nih.gov This was determined by examining the kinetic order of the reaction with respect to each component. nih.gov

A study on the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates showed that the presence of an o-methyl group on the benzoyl moiety can retard the reaction rate without altering the fundamental reaction mechanism. acs.org

| Reaction Type | Key Mechanistic Feature | Rate-Determining Step |

| Pd-catalyzed C-H Chlorination/Acetoxylation | Cyclopalladation | Cyclopalladation nih.gov |

| Ru-catalyzed [4+2] Cycloaddition | Reversible C-H metalation-deprotonation | Not the initial C-H activation pku.edu.cn |

| Pd-catalyzed C-H Arylation | Oxidation of Pd(II) dimer | Oxidation of the catalyst nih.gov |

| Aminolysis of 2-Methylbenzoates | Steric hindrance from o-methyl group | Not explicitly stated, but rate is affected acs.org |

Detailed Studies of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal-mediated reactions are central to the functionalization of 4-Methyl-2-m-tolyl-pyridine and related structures. Understanding the catalytic cycles is essential for optimizing these transformations.

A general catalytic cycle for palladium-catalyzed C-H functionalization of 2-phenylpyridines often begins with the reaction of the pyridine derivative with a Pd(II) catalyst to form a palladacycle intermediate. rsc.org This is followed by oxidative addition of a reagent, leading to a high-valent Pd(IV) species, which then undergoes reductive elimination to yield the product and regenerate the Pd(II) catalyst. rsc.org

In the case of Pd-catalyzed C-H arylation with diaryliodonium salts, the proposed catalytic cycle involves the resting state of the catalyst as a monomeric Pd(II) species and the oxidant as a pyridine-coordinated iodine(III) reagent. nih.gov The cycle is initiated by the dissociation of a pyridine ligand from the oxidant, which then oxidizes the palladium center. nih.gov

For ruthenium-catalyzed direct sp3 arylation, the efficiency of the C-H activation was found to be significantly increased by the use of 3-substituted pyridines as directing groups. acs.org The catalytic cycle is believed to involve the formation of a ruthenacycle intermediate. acs.orgresearchgate.net

| Catalyst System | Proposed Key Intermediate | Role of Additives/Co-catalysts |

| Pd(OAc)₂ / Diaryliodonium Salt | Bimetallic high oxidation state Pd species nih.gov | Pyridine acts as a ligand and is involved in the resting state of the oxidant nih.gov |

| Ru₃(CO)₁₂ / Arylboronates | Ruthenacycle acs.orgresearchgate.net | 3-substituted pyridines act as effective directing groups acs.org |

| Pd(OAc)₂ / Aryltrimethoxysilane | Cyclopalladated intermediate rsc.org | AgF acts as both a fluoride (B91410) source and a co-oxidant rsc.org |

Ligands play a critical role in transition metal catalysis by influencing reactivity, selectivity, and catalyst stability. nih.gov In the context of C-H functionalization, ligands can direct the metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction. rsc.orgnih.gov

For instance, in ruthenium-catalyzed direct sp3 arylation, 3-substituted pyridines have been identified as highly effective directing groups. acs.org The presence of a bulky group at the 3-position of the pyridine ring favors a conformation that brings the benzylic C-H bond in close proximity to the metal center, facilitating C-H activation. acs.org The size of this substituent has been shown to directly influence the efficiency of the arylation process. acs.org

In palladium-catalyzed reactions, pyridine-containing ligands are also extensively used. nih.gov The nitrogen atom of the pyridine ring coordinates to the metal center, directing the functionalization to an ortho C-H bond of an adjacent aryl group. rsc.org The electronic properties of the ligand can also impact the catalytic efficiency. For example, in gold catalysis, ligands with lower Lewis basicity can lead to a more electrophilic and reactive gold catalyst. nih.gov The addition of ligands like pyridine or 2,2'-bipyridine (B1663995) can improve the rate or yield of certain gold-catalyzed transformations. nih.gov

The choice of ligand can also be crucial for achieving specific selectivities. In palladium-catalyzed C(sp3)-H allylation of 4-alkylpyridines, the use of a specific method allows for selectivity for the 4-position, in contrast to other methods that are selective for the 2-position. rsc.org

The identification and characterization of catalytic intermediates are crucial for validating proposed mechanistic pathways. In the Pd-catalyzed C-H arylation of 3-methyl-2-phenylpyridine with diaryliodonium salts, mechanistic studies have provided evidence for a bimetallic high oxidation state Pd species as a key catalytic intermediate. nih.gov The resting state of the catalyst was identified as a monomeric Pd(II) species, which is then oxidized to a higher oxidation state during the catalytic cycle. nih.gov

In iridium-catalyzed reactions involving 2-(p-tolyl)pyridine, a stable cis-pyridyl adduct, IrCl{κ²-C,N-[C₆MeH₃-py]}₂{κ¹-Cl-[Cl–H-py-C₆MeH₄]}, has been identified. acs.orgnih.gov This intermediate is formed by the reaction of a fac-homoleptic iridium complex with HCl and is crucial for the synthesis of heteroleptic emitters. acs.orgnih.gov

The formation of a six-membered ruthenacycle intermediate is a common feature in ruthenium-catalyzed reactions directed by pyridines. pku.edu.cn In some cases, these intermediates can be isolated and characterized, providing direct evidence for the proposed mechanism.

Electrophilic and Nucleophilic Reactivity at Specific Sites of the Compound

The pyridine ring in this compound exhibits distinct electrophilic and nucleophilic properties. The nitrogen atom, with its lone pair of electrons, is a nucleophilic site and can coordinate to metal centers, acting as a directing group in catalysis. rsc.org

Conversely, the pyridine ring can be rendered electrophilic, particularly when activated by electron-withdrawing groups or by the formation of pyridinium (B92312) salts. thieme-connect.com For example, 6-nitroisoxazolo[4,3-b]pyridines have been shown to be highly electrophilic, reacting with a range of neutral C-nucleophiles under mild, base-free conditions to form 1,4-addition products. nih.govsemanticscholar.org This high electrophilicity is attributed to the presence of the nitro group. nih.govsemanticscholar.org

The reactivity of pyridines in nucleophilic aromatic substitution is well-established. thieme-connect.com The nitrogen atom in the ring has an activating effect similar to a nitro group on an arene ring, making both 2- and 4-halopyridines susceptible to nucleophilic attack. thieme-connect.com

The generation of pyridylic anions creates potent nucleophiles. rsc.org For instance, the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines proceeds via the in-situ generation of a pyridylic anion, which then acts as a soft nucleophile. rsc.org

Stereochemical Aspects of Synthetic Reactions

The stereochemistry of reactions involving chiral derivatives of this compound is an important consideration, particularly in the synthesis of enantiomerically pure compounds.

In the context of iridium(III) emitters, the stereochemistry of the complex, specifically the facial (fac) or meridional (mer) arrangement of the ligands, significantly influences the properties of the resulting material. nih.gov Synthetic procedures have been developed to selectively prepare cis-pyridyl-iridium(III) emitters, and the stereochemistry of these complexes has been confirmed by X-ray diffraction analysis. nih.gov The stability of the isomer has been linked to its quantum yield and color purity, with the more stable isomer exhibiting higher efficiency. nih.gov

The racemization of chiral sulfonium (B1226848) salts, which can be analogous to pyridinium salts in some respects, has been shown to occur through different pathways, including dissociation-recombination (SN1), pyramidal inversion, and nucleophilic displacement (SN2). core.ac.uk Understanding these pathways is crucial for controlling the stereochemical outcome of reactions involving such species.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 M Tolyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-Methyl-2-m-tolyl-pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their connectivities.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Conformational Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and for providing insights into the spatial arrangement of the atoms. nih.govacs.orgresearchgate.net Due to the lack of directly published experimental data for this compound, the following analysis is based on established principles of NMR spectroscopy and comparative data from closely related analogues, such as 4-Methyl-2-(m-tolyl)quinoline. nih.gov

¹H and ¹³C NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the tolyl rings, as well as singlets for the two methyl groups. The protons on the pyridine ring will likely appear as doublets and triplets, characteristic of a substituted pyridine. The tolyl group protons will also exhibit characteristic splitting patterns.

The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-CH₃ | ~2.4 | ~19.0 |

| Tolyl-CH₃ | ~2.5 | ~21.5 |

| Pyridine-H3 | ~7.1 | ~121.0 |

| Pyridine-H5 | ~7.0 | ~123.0 |

| Pyridine-H6 | ~8.5 | ~149.0 |

| Tolyl-H2' | ~7.9 | ~128.0 |

| Tolyl-H4' | ~7.3 | ~128.5 |

| Tolyl-H5' | ~7.4 | ~129.5 |

| Tolyl-H6' | ~7.8 | ~130.5 |

| Pyridine-C2 | - | ~158.0 |

| Pyridine-C4 | - | ~147.0 |

| Tolyl-C1' | - | ~139.0 |

| Tolyl-C3' | - | ~138.0 |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

2D NMR Correlation Analysis

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. researchgate.net Key correlations would be observed between the adjacent aromatic protons on both the pyridine and tolyl rings, confirming their relative positions. For instance, the H5 proton of the pyridine ring would show a correlation with the H6 proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. mdpi.comresearchgate.netacs.org It would allow for the direct assignment of the protonated carbon signals based on the already assigned proton spectrum. Each aromatic CH group and the two methyl groups would exhibit a cross-peak.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. mdpi.comacs.orgresearchgate.net It is particularly useful for identifying quaternary carbons. For example, the protons of the pyridine-CH₃ group would show a correlation to the C4 and C3 carbons of the pyridine ring. Similarly, the tolyl-CH₃ protons would correlate with C3' and C4' of the tolyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. mdpi.comresearchgate.net For this compound, NOESY would be critical for determining the preferred conformation regarding the rotation around the C-C bond connecting the two aromatic rings. Correlations between the pyridine ring protons (e.g., H3) and the tolyl ring protons (e.g., H2' or H6') would indicate their through-space proximity.

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the solid state. mdpi.comresearchgate.netox.ac.uk While solution NMR averages out anisotropic interactions, ssNMR can measure them, offering insights into the local environment of each nucleus.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be the primary techniques used. scispace.comresearchgate.net The ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of signals. The chemical shifts in the solid state can differ from those in solution due to crystal packing effects.

¹⁵N ssNMR would be particularly informative for studying the pyridine nitrogen. The ¹⁵N chemical shift is highly sensitive to its local environment, including hydrogen bonding interactions. mdpi.comscispace.com By analyzing the ¹⁵N chemical shift tensor, one could gain insights into the orientation of the pyridine ring within the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for functional group identification and for studying intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nist.gov The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond types. innovareacademics.in

For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2980-2850 | C-H stretching | Methyl (CH₃) |

| 1600-1450 | C=C and C=N stretching | Pyridine and Toluene rings |

| 1470-1430 | C-H bending | Methyl (CH₃) |

| 850-750 | C-H out-of-plane bending | Substituted aromatic rings |

Note: These are predicted frequency ranges. The exact peak positions can be influenced by the substitution pattern and intermolecular interactions.

The absence of broad absorption bands in the 3200-3600 cm⁻¹ region would confirm the absence of significant hydrogen bonding involving N-H or O-H groups. Subtle shifts in the C-H and ring stretching vibrations could provide information about crystal packing forces.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. ethz.ch It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.netresearchgate.netrsc.org

The Raman spectrum of this compound would also exhibit characteristic peaks for the aromatic ring and methyl group vibrations. The ring breathing modes of both the pyridine and tolyl rings, which are often strong in the Raman spectrum, would be expected in the 990-1050 cm⁻¹ region. ethz.ch The C-H stretching vibrations would also be prominent. Comparing the FT-IR and Raman spectra can provide information about the molecule's symmetry, as some vibrations may be active in one technique but not the other based on the rules of selection.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. scispace.commdpi.com It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For this compound (C₁₃H₁₃N), the calculated monoisotopic mass is 183.1048 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent [M+H]⁺ ion at m/z 184.1121.

Fragmentation Analysis

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for pyridyl compounds is the loss of HCN. Another likely fragmentation would be the cleavage of the bond between the two aromatic rings, leading to ions corresponding to the methylpyridine and tolyl fragments. The benzylic cleavage of the methyl group from the tolyl ring is also a possible fragmentation pathway.

Interactive Data Table: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Possible Fragment |

| 184.1121 | [M+H]⁺ |

| 183.1048 | [M]⁺ |

| 168.0813 | [M-CH₃]⁺ |

| 92.0626 | [C₇H₈]⁺ (Tolyl cation) |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

Note: The relative abundances of these fragments would depend on the ionization conditions.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

Analysis of Intermolecular Interactions (e.g., π-π Stacking, C-H···π, Hydrogen Bonding)

The way in which individual molecules of this compound would interact with each other in a crystal is crucial for understanding its solid-state properties. These non-covalent interactions govern the crystal packing and can influence physical properties such as melting point and solubility.

For related compounds, such as certain tolyl-pyridine derivatives, intermolecular forces like π-π stacking and C-H···π interactions are commonly observed. For instance, in the crystal structure of 4-Phenyl-2,6-bis(4-tolyl)pyridine, π-π interactions between the central pyridyl rings of adjacent molecules lead to the formation of one-dimensional arrays, with centroid-centroid distances of 3.714(1) Å. nih.gov In other complex structures involving tolyl-pyridine moieties, intermolecular C-H···π interactions are also noted to play a role in stabilizing the crystal structure. researchgate.net

Due to the presence of the aromatic pyridine and tolyl rings, it is highly probable that this compound would exhibit both π-π stacking and C-H···π interactions. The presence of a nitrogen atom in the pyridine ring could also facilitate weak hydrogen bonding interactions with hydrogen atoms from neighboring molecules.

A detailed crystallographic analysis would provide a quantitative description of these interactions, including distances and angles, which are critical for a complete understanding of the supramolecular assembly.

Conformational Analysis in the Crystalline State

The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by the steric and electronic effects of its constituent groups. In the case of this compound, a key conformational feature would be the dihedral angle between the pyridine ring and the m-tolyl ring.

Studies on similar biaryl systems, such as copper complexes of 4-methyl-2-(m-tolyl-amino)pyridine, have shown that the benzene (B151609) and pyridine rings are twisted with respect to each other, with dihedral angles reported to be 53.1(2)° and 54.2(2)°. frontiersin.org In another related compound, the dihedral angle between a pyridine ring and a benzene ring was found to be 45.68(16)°. researchgate.net For N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, the o-tolyl group adopts a twisted conformation of 51.7° relative to the pyridine plane. researchgate.net These examples demonstrate that significant twisting between the two aromatic rings is a common feature, driven by the need to minimize steric hindrance between the rings and their substituents.

A crystallographic study of this compound would precisely determine this dihedral angle in the solid state, providing valuable insight into the molecule's preferred three-dimensional shape.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties and Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the electronic structure and photophysical properties of a molecule. These techniques provide information about the electronic transitions that occur when a molecule absorbs and subsequently emits light.

For various tolyl-pyridine derivatives, absorption spectra typically show bands corresponding to π-π* transitions within the aromatic rings. iucr.orgrsc.org The position and intensity of these bands are influenced by the extent of conjugation between the pyridine and tolyl rings, as well as the nature and position of any substituents.

The fluorescence emission spectra of related compounds reveal their behavior in the excited state. For example, studies on pyrene-conjugated tolyl-pyridine isomers have shown that the photophysical properties are significantly influenced by the dihedral angles between the pyrene, pyridine, and tolyl moieties. pnu.ac.ir The emission wavelength and quantum yield are sensitive to the molecular geometry and the surrounding environment.

For this compound, UV-Vis spectroscopy would identify the wavelengths of maximum absorption (λmax), providing information about the energy gaps between its electronic ground and excited states. Fluorescence spectroscopy would determine its emission spectrum, quantum yield (a measure of its emission efficiency), and excited-state lifetime. These data are crucial for understanding its potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. rsc.orgsemanticscholar.org

Computational and Theoretical Studies on 4 Methyl 2 M Tolyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. scispace.comscirp.org DFT methods calculate the electronic structure of a molecule to determine its properties, balancing computational cost with accuracy, making them suitable for molecules of this size. materialsciencejournal.orgscielo.org.mx Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without empirical parameters and can provide benchmark results. wikipedia.org

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. scispace.com For 4-Methyl-2-m-tolyl-pyridine, the key conformational variable is the dihedral angle between the pyridine (B92270) and the m-tolyl rings.

Due to the free rotation around the single bond connecting the two rings, the molecule can exist in various conformations. A relaxed potential energy surface (PES) scan, where the dihedral angle is systematically varied and the energy is calculated at each step, would reveal the conformational energy landscape. This analysis would identify the global minimum energy conformation (the most stable structure) and any local minima, as well as the rotational energy barriers between them. It is expected that the lowest energy conformation would feature a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Table 1: Illustrative Optimized Geometrical Parameters for a Torsional Angle in this compound (Hypothetical Data) This table illustrates the type of data obtained from a geometry optimization calculation at a specific dihedral angle using a method like DFT/B3LYP with a 6-311G(d,p) basis set. Actual values would require a specific calculation to be performed.

| Parameter | Value |

| Dihedral Angle (Py-Tolyl) | 35.0° |

| Bond Length (Py-Tolyl, C-C) | 1.49 Å |

| Energy | -X.XXXX Hartrees |

| Dipole Moment | Y.YY Debye |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. science.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. science.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl and pyridine rings, while the LUMO would also be distributed across the π-conjugated system. Calculations would provide the specific energy values of these orbitals and the resulting energy gap, which can be correlated with the molecule's electronic transitions and charge transfer capabilities. kallipos.gr

Table 2: Hypothetical Frontier Molecular Orbital Properties This table shows representative data that would be generated from an FMO analysis.

| Property | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.20 |

For this compound, NBO analysis would identify significant delocalization between the π-orbitals of the pyridine and tolyl rings. It would also quantify the stabilization energy arising from the interaction of the nitrogen lone pair (an n orbital) with the antibonding π* orbitals of the aromatic rings. The magnitude of these stabilization energies (E(2)) indicates the strength of the electronic delocalization and its contribution to the molecular structure and stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It visualizes the electrostatic potential on the molecule's electron density surface. uni-muenchen.de Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the pyridine ring, due to its high electronegativity and lone pair of electrons. This site would be the primary target for electrophiles and protonation. Positive potential regions would be expected around the hydrogen atoms. The MEP surface provides a comprehensive, visual guide to the molecule's charge distribution and reactivity. mdpi.com

Quantum chemical methods can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: DFT calculations using methods like Gauge-Including Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained and correlated with experimental spectra, aiding in signal assignment. nih.govmdpi.com

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. dergipark.org.tr The theoretical spectrum helps in assigning specific vibrational modes (stretching, bending, etc.) to the observed absorption bands. scispace.com Calculated frequencies are often scaled to correct for anharmonicity and methodological approximations.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This analysis helps identify the nature of electronic transitions, such as π-π* transitions, within the conjugated system.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical) This table demonstrates how theoretical data would be compared against experimental values.

| Spectrum | Parameter | Calculated Value | Experimental Value |

| ¹³C NMR | C (pyridine, adjacent to N) | 158.5 ppm | 157.9 ppm |

| IR | C-N Stretch | 1355 cm⁻¹ | 1350 cm⁻¹ |

| UV-Vis | λ_max (π-π* transition) | 255 nm | 258 nm |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time and in different environments, such as in a solvent. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular motion, and intermolecular interactions. jlu.edu.cn

For this compound, MD simulations would be particularly useful for exploring its behavior in a solution. By explicitly including solvent molecules (e.g., water, ethanol), these simulations can reveal how solute-solvent interactions, such as hydrogen bonding to the pyridine nitrogen, affect the molecule's conformational preferences and dynamics. jlu.edu.cn Analysis of the simulation trajectory can provide information on the stability of different conformers in solution and the timescale of rotations around the central C-C bond, offering a more realistic picture of the molecule's behavior under experimental conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of novel, untested molecules.

In the context of pyridine derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. For instance, research on 2,4-disubstituted pyridopyrimidine derivatives has utilized QSAR to model their inhibitory activity against the ABCG2 enzyme, a protein associated with multidrug resistance in cancer. nih.gov These studies often employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a robust predictive model.

For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with variations in their substitution patterns. The biological activity of these compounds would be experimentally determined, and then correlated with calculated molecular descriptors. Key descriptors for this compound and its analogues would likely include:

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Electronic Descriptors: Parameters such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and interaction with biological targets.

Steric Descriptors: Molecular weight, volume, and surface area, which can influence how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is a measure of a molecule's lipophilicity and can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

A hypothetical QSAR model for a series of analogues of this compound might reveal that specific electronic properties of the tolyl group or the steric bulk at the 4-position of the pyridine ring are critical for a particular biological activity. The resulting mathematical equation would allow for the virtual screening of a large library of related compounds to prioritize the synthesis of those with the highest predicted activity.

To illustrate the type of data generated in a QSAR study, the following interactive table presents hypothetical data for a series of analogues of this compound. In this example, the biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

| Compound | pIC50 | LogP | Molecular Weight | Dipole Moment (Debye) |

| This compound | 6.5 | 3.2 | 183.25 | 2.1 |

| Analogue 1 (4-Ethyl) | 6.8 | 3.5 | 197.28 | 2.3 |

| Analogue 2 (2-p-tolyl) | 6.3 | 3.2 | 183.25 | 2.0 |

| Analogue 3 (4-H) | 6.1 | 2.8 | 169.22 | 1.9 |

| Analogue 4 (2-phenyl) | 6.0 | 2.9 | 169.22 | 1.8 |

This table contains hypothetical data for illustrative purposes.

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein (receptor).

For this compound, molecular docking studies would be invaluable for identifying potential protein targets and understanding the molecular basis of its activity. The process involves creating a three-dimensional model of both the ligand (this compound) and the target receptor. The ligand is then computationally "docked" into the receptor's binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy (in kcal/mol).

Studies on structurally related pyridine derivatives have demonstrated the power of this approach. For example, molecular docking has been used to investigate the binding of pyridine analogues to the active sites of various enzymes, such as kinases and cyclooxygenases. nih.govashdin.com These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for binding. For instance, research on certain pyridine derivatives has shown interactions with key amino acid residues in the active site of target proteins. researchgate.net

A molecular docking study of this compound against a panel of receptors could predict its potential to act as an inhibitor or activator. The tolyl group, for instance, might engage in hydrophobic interactions within a pocket of the binding site, while the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor.

The results of a molecular docking study are often presented in a table that summarizes the binding affinities and key interactions for a series of compounds. Below is an interactive table with hypothetical docking results for this compound and its analogues against a hypothetical protein kinase.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.2 | LEU25, VAL33, ALA46, LYS88 |

| Analogue 1 (4-Ethyl) | -8.5 | LEU25, VAL33, ALA46, LYS88 |

| Analogue 2 (2-p-tolyl) | -8.0 | LEU25, VAL33, ALA46, LYS88 |

| Analogue 3 (4-H) | -7.5 | VAL33, ALA46, LYS88 |

| Analogue 4 (2-phenyl) | -7.3 | VAL33, ALA46, LYS88 |

This table contains hypothetical data for illustrative purposes.

Reactivity and Derivatization Chemistry of 4 Methyl 2 M Tolyl Pyridine

Functionalization of the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity patterns compared to its carbocyclic analogue, benzene (B151609). The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation due to the deactivating effect of the heteroatom. wikipedia.orgquimicaorganica.org The nitrogen atom not only withdraws electron density from the ring through an inductive effect but can also be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing the deactivation. wikipedia.org When these reactions do occur, they are typically sluggish and require harsh conditions.

| Electrophilic Aromatic Substitution | Reagents and Conditions | Expected Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, high temp. | 3-Nitro-4-methyl-2-m-tolyl-pyridine and 5-Nitro-4-methyl-2-m-tolyl-pyridine |

| Sulfonation | Fuming H₂SO₄, high temp. | 4-Methyl-2-m-tolyl-pyridine-3-sulfonic acid and this compound-5-sulfonic acid |

| Halogenation | Halogen, Lewis acid, high temp. | 3-Halo-4-methyl-2-m-tolyl-pyridine and 5-Halo-4-methyl-2-m-tolyl-pyridine |

Nucleophilic Aromatic Substitution Reactions

In contrast to electrophilic substitution, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), especially at the C-2 and C-6 positions. stackexchange.comchemistry-online.com This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comquora.com In this compound, the C-2 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C-6 position. The presence of a good leaving group at this position would facilitate the reaction. If no such group is present, very strong nucleophiles might be required to displace a hydride ion in a Chichibabin-type reaction, though this is less common. chemistry-online.com

| Nucleophilic Aromatic Substitution | Reagents and Conditions | Expected Major Product |

| Amination (Chichibabin) | Sodium amide (NaNH₂) in liquid ammonia (B1221849) | 6-Amino-4-methyl-2-m-tolyl-pyridine |

| Hydroxylation | Molten potassium hydroxide (B78521) (KOH) | 6-Hydroxy-4-methyl-2-m-tolyl-pyridine |

| Alkylation/Arylation | Organolithium reagents (e.g., BuLi, PhLi) | 6-Alkyl/Aryl-4-methyl-2-m-tolyl-pyridine |

Directed C-H Functionalization Strategies

Modern synthetic methodologies have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. rsc.orgresearchgate.net For pyridines, these strategies often rely on transition-metal catalysis, where the pyridine nitrogen can act as a directing group to facilitate C-H activation at the C-2 or C-6 position. nih.govingentaconnect.com While the C-2 position in this compound is blocked, directed C-H functionalization at the C-6 position is a feasible strategy. Various transformations, including arylation, alkylation, and acylation, can be envisioned using appropriate catalytic systems. These reactions often proceed under milder conditions than classical electrophilic or nucleophilic substitutions and can exhibit high regioselectivity. beilstein-journals.org

| Directed C-H Functionalization at C-6 | Catalyst and Reagents | Expected Product Type |

| Arylation | Pd(OAc)₂, PPh₃, Ar-X (X = Br, I) | 6-Aryl-4-methyl-2-m-tolyl-pyridine |

| Alkylation | Ru(II) or Rh(III) catalyst, alkenes or alkyl halides | 6-Alkyl-4-methyl-2-m-tolyl-pyridine |

| Acylation | Co(II) or Rh(III) catalyst, aldehydes or acid chlorides | 6-Acyl-4-methyl-2-m-tolyl-pyridine |

Transformations Involving the Methyl Group at Position 4

The methyl group at the 4-position of the pyridine ring (a γ-picoline derivative) is activated due to its conjugation with the electron-withdrawing ring system. This renders the methyl protons acidic and susceptible to deprotonation, and the methyl group itself can undergo oxidation. wikipedia.org

Oxidation Reactions

The methyl group of 4-picoline derivatives can be oxidized to various oxidation states, most commonly to a carboxylic acid. bme.huacs.orgrsc.org This transformation is typically achieved using strong oxidizing agents. The resulting isonicotinic acid derivative is a valuable synthetic intermediate.

| Oxidation of Methyl Group | Oxidizing Agent | Conditions | Expected Product |

| To Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | Basic or neutral, heat | 2-m-tolyl-pyridine-4-carboxylic acid |

| To Carboxylic Acid | Nitric acid (HNO₃) | High temperature and pressure | 2-m-tolyl-pyridine-4-carboxylic acid researchgate.net |

| To Aldehyde | Selenium dioxide (SeO₂) | Reflux in a suitable solvent | 2-m-tolyl-pyridine-4-carbaldehyde |

Reactions with Carbonyl Compounds

The acidic nature of the protons on the 4-methyl group allows for its deprotonation with a strong base to form a carbanion. This nucleophilic species can then participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. wikipedia.orgacs.org This reaction provides a convenient method for the elongation of the side chain at the C-4 position.

| Condensation with Carbonyls | Base | Carbonyl Compound | Expected Product Type |

| Aldol-type Condensation | Sodium ethoxide (NaOEt) or LDA | Aromatic or aliphatic aldehydes (e.g., benzaldehyde) | Styryl- or alkenyl-pyridine derivative |

| Knoevenagel-type Condensation | Piperidine/Acetic acid | Aldehydes or ketones | Substituted vinylpyridine derivative |

Derivatization of the m-Tolyl Substituent

The derivatization of the m-tolyl substituent in this compound, which would involve chemical modifications to either the aromatic ring or the methyl group of the tolyl moiety, is a key area for creating analogues with potentially new properties. However, a thorough search of scientific databases and chemical literature did not reveal any specific studies on these reactions for this particular compound.

Reactions on the Aromatic Ring

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are common methods for functionalizing aromatic rings. The directing effects of the existing methyl and pyridine-substituted aryl groups on the tolyl ring would be of fundamental interest in predicting the regioselectivity of such reactions. Despite the theoretical potential for these transformations, no published research was found that specifically details the outcomes of such reactions on the m-tolyl ring of this compound.

Functionalization of the Methyl Group on the Tolyl Moiety

The methyl group on the tolyl substituent presents another site for derivatization. Typical reactions could include free-radical halogenation, oxidation to a carboxylic acid or an aldehyde, or deprotonation followed by reaction with an electrophile. These modifications would provide a route to a variety of derivatives with different electronic and steric properties. However, the scientific literature lacks specific examples of the functionalization of this methyl group for this compound.

Formation of Coordination Complexes and Supramolecular Assemblies

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry and as building blocks in supramolecular chemistry due to the lone pair of electrons on the nitrogen atom. While there is a vast body of research on the coordination and supramolecular chemistry of pyridine-containing ligands in general, specific studies involving this compound are not present in the available literature.

Investigation of Metal-Ligand Interactions and Coordination Modes

The nitrogen atom of the pyridine ring in this compound is expected to be the primary site for coordination to metal ions. The steric and electronic properties of the m-tolyl and methyl substituents would likely influence the stability and structure of any resulting metal complexes. Investigations into the coordination modes, bond lengths, and bond angles would provide valuable insight into the ligand's properties. Unfortunately, there are no published crystal structures or spectroscopic studies detailing the metal-ligand interactions of this compound.

Advanced Research Applications and Structure Function Relationships

Applications in Catalysis and Ligand Design

The pyridine (B92270) nucleus is a cornerstone in the design of ligands for transition metal catalysis due to its ability to coordinate with metal centers. The electronic and steric properties of the pyridine ring can be finely tuned by substituents, which in turn influences the performance of the resulting catalyst.

The performance of a metal catalyst is intricately linked to the structure of its coordinating ligands. For tolyl-pyridine ligands, the position of the methyl group on the tolyl ring (ortho, meta, or para) can have a profound impact on the catalyst's activity and selectivity.

Steric Effects: The steric hindrance created by the tolyl group can influence the coordination geometry around the metal center, affecting the accessibility of substrates and, consequently, the reaction's regioselectivity and stereoselectivity. A meta-substituted tolyl group, as in 4-Methyl-2-m-tolyl-pyridine, would impart a different steric profile compared to its ortho or para isomers, potentially leading to unique catalytic properties.

A comparative analysis of catalyst performance with different tolyl-pyridine isomers could provide valuable insights into these structure-activity relationships.

Table 1: Hypothetical Catalyst Performance with Isomeric Tolyl-Pyridine Ligands (Note: This table is illustrative and based on general principles, as direct comparative data for this compound is not available.)

| Ligand | Isomer | Expected Steric Hindrance | Expected Electronic Effect on Pyridine N | Potential Impact on Catalysis |

| 4-Methyl-2-o-tolyl-pyridine | Ortho | High | Moderate electron-donating | May favor reactions with smaller substrates; could enhance selectivity. |

| This compound | Meta | Moderate | Weaker electron-donating | May offer a balance of steric and electronic effects, suitable for a broader range of substrates. |

| 4-Methyl-2-p-tolyl-pyridine | Para | Low | Stronger electron-donating | May lead to higher catalytic activity due to increased electron density on the metal center. |

Materials Science and Optoelectronic Applications

Pyridine-containing compounds are of significant interest in materials science, particularly in the development of organic electronics, due to their electronic properties and thermal stability.

While there is no specific literature on the use of this compound in OLEDs, related structures are being explored. For example, pyridine derivatives are used as ancillary ligands in phosphorescent iridium(III) and platinum(II) complexes, which are employed as emitters in OLEDs. The ligands play a crucial role in tuning the emission color, quantum efficiency, and stability of these emitters. The tolyl and methyl substituents on the pyridine ring of this compound could be strategically used to modify the HOMO-LUMO energy levels of a potential phosphorescent complex, thereby influencing its emission wavelength and photoluminescent properties.

Substituted pyridines have also been investigated as components of organic semiconductors. For instance, compounds like 4-(pyren-1-yl)-2,6-di-p-tolylpyridine have been studied as hole-transporting materials in OLEDs. The tolyl groups in these molecules can impact the molecular packing in the solid state and the charge transport properties. The specific substitution pattern of this compound would likely result in distinct morphological and electronic characteristics compared to its para-isomer, potentially affecting its performance as a hole or electron transport material. The introduction of a methyl group on the pyridine ring can also influence the material's solubility and film-forming properties, which are important for device fabrication.

Biological Activity and Drug Design Principles (focus on chemical mechanisms and design, not dosage)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. nih.gov The diverse biological activities of pyridine derivatives stem from their ability to engage in various non-covalent interactions with biological targets and their favorable physicochemical properties. nih.gov

The introduction of a tolyl group to a pyridine core, as seen in this compound, can significantly influence its biological profile. The lipophilicity of the molecule is increased, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the tolyl group can engage in hydrophobic or van der Waals interactions within a protein's binding pocket.

While no specific biological activities have been reported for this compound, the broader class of substituted pyridines exhibits a vast range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. mdpi.com For example, some 2-amino-4-aryl-6-thiopyridines have shown toxicity towards E. coli. nih.gov A patent has also described a process for producing a complex tolyl-piperazinyl-pyridine derivative as an intermediate for the synthesis of the antidepressant Mirtazapine.

The principles of drug design suggest that the specific arrangement of the methyl and tolyl groups in this compound could be exploited to achieve selective interactions with a particular biological target. The meta-position of the methyl group on the tolyl ring would create a distinct three-dimensional shape compared to its isomers, which could be key to fitting into a specific enzyme's active site or receptor binding pocket. Further research, including synthesis and biological screening, would be necessary to elucidate the potential therapeutic applications of this specific compound.

Structure-Activity Relationship (SAR) Studies for Biological Targets

No studies detailing the systematic structural modification of this compound and the corresponding effects on biological activity were found.

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Inhibition, Receptor Binding)

There is no available research documenting the binding modes, specific amino acid interactions, or inhibitory constants of this compound with any biological macromolecules like enzymes or receptors.

Mechanistic Insights into Biological Activity (e.g., inhibition of MmpL3 for antitubercular activity)

No mechanistic studies linking this compound to the inhibition of MmpL3 or any other specific biological mechanism have been published.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For substituted pyridines like 4-Methyl-2-m-tolyl-pyridine, research is moving beyond traditional methods that often require harsh conditions and produce significant waste.

Key future directions include:

Green Catalysis: A major focus is on replacing homogeneous catalysts with recyclable and non-corrosive heterogeneous catalysts. Metal-organic frameworks (MOFs), such as UiO-66, are being explored for their high surface area and tunable porosity, which facilitate reactions under milder conditions. acs.org Other green catalysts of interest include zinc ferrite, iron metal-organic frameworks, and silica-vanadic acid. acs.org

Multicomponent Reactions (MCRs): MCRs are highly valued for their efficiency, as they combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. researchgate.net The development of novel one-pot, four-component annulation reactions to produce multi-aryl substituted pyridines under solvent-free conditions represents a significant step towards sustainable synthesis. acs.org

Alternative Energy Sources: Microwave-assisted synthesis is gaining traction as a green chemistry tool. nih.gov This method often leads to dramatically shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods for the synthesis of novel pyridine (B92270) derivatives. nih.gov

Eco-Friendly Reaction Media: The use of water as a solvent or conducting reactions under solvent-free conditions is a critical goal for sustainable chemistry. acs.org These approaches reduce reliance on volatile and often toxic organic solvents.

| Method | Key Features | Potential Advantages for Synthesis |

| Heterogeneous Catalysis (MOFs) | Recyclable, high surface area, tunable porosity. acs.org | Reduced waste, easier product separation, milder reaction conditions. acs.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis, combination of multiple reactants. researchgate.net | Increased efficiency, reduced solvent use, atom economy. acs.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. nih.gov | Higher yields, reduced side products, energy efficiency. nih.gov |

| Solvent-Free Reactions | Reactions conducted without a solvent medium. acs.org | Reduced environmental impact, simplified purification. acs.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Understanding and expanding the reactivity of the this compound scaffold is crucial for creating new molecular architectures with unique properties. Future research will likely focus on moving beyond well-established reactions to explore less conventional transformations. This involves investigating how the interplay of the methyl and tolyl substituents on the pyridine ring influences its electronic properties and steric accessibility, thereby opening up new reaction pathways. The goal is to develop methodologies that allow for the precise and controlled functionalization of the pyridine core, enabling the synthesis of a diverse library of derivatives for various applications. rsc.org

Application of Advanced Characterization Techniques

A deep understanding of the structure-property relationships of this compound and its derivatives requires sophisticated analytical techniques. While standard methods like NMR, FTIR, and mass spectrometry will remain essential, future research will increasingly rely on more advanced characterization tools. nih.govtandfonline.com

In situ Spectroscopy: Techniques such as in situ FTIR and Raman spectroscopy can provide real-time information on reaction mechanisms and kinetics. This allows for a more detailed understanding of how synthetic transformations occur, aiding in the optimization of reaction conditions.

Ultrafast Spectroscopy: Time-resolved spectroscopic methods, like transient absorption and fluorescence spectroscopy, can probe the excited-state dynamics of molecules. This is particularly important for developing applications in optoelectronics and photochemistry, where understanding how the molecule behaves on femtosecond to nanosecond timescales after absorbing light is critical.

Advanced Crystallography: Single-crystal X-ray diffraction will continue to be vital for unambiguously determining the three-dimensional structure of new compounds. mdpi.comtandfonline.com This information is fundamental for understanding intermolecular interactions in the solid state and for designing materials with specific packing motifs.